N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a 1,2,4-oxadiazole moiety and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the pyrimidine ring:
Attachment of the chlorophenylmethyl group: This step often involves the use of chloromethylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: shares structural similarities with other pyrimidine and oxadiazole derivatives.
This compound: can be compared with compounds like 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and 2-chlorophenylmethyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-9-19-14(21-20-9)11-7-16-8-18-13(11)17-6-10-4-2-3-5-12(10)15/h2-5,7-8H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFINYNSZWMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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